2,3-Dichloronitrobenzene

説明

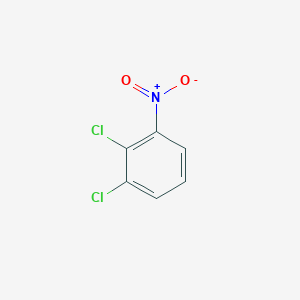

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2-dichloro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVQZRLQEOAYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Record name | 2,3-DICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLORO-1-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0251 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024997 | |

| Record name | 2,3-Dichloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3-dichloronitrobenzene appears as light yellow crystals or yellow crystalline solid. (NTP, 1992), Colorless solid; [ICSC] Light yellow solid; [CHEMINFO] Light yellow powder; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALS. | |

| Record name | 2,3-DICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dichloronitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-DICHLORO-1-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0251 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

495 to 496 °F at 760 mmHg (NTP, 1992), 257.5 °C, 257-258 °C | |

| Record name | 2,3-DICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DICHLORO-1-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0251 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

255 °F (NTP, 1992), 123 °C | |

| Record name | 2,3-DICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dichloronitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-DICHLORO-1-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0251 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 77 °F (NTP, 1992), Very soluble in organic solvents; soluble in ethanol, ether, acetone, benzene, petroleum ether; slightly soluble in chloroform, In water, 62.4 mg/L at 20 °C., Solubility in water: none | |

| Record name | 2,3-DICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DICHLORO-1-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0251 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.72 (NTP, 1992) - Denser than water; will sink, 1.721 at 14 °C, 1.7 g/cm³ | |

| Record name | 2,3-DICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DICHLORO-1-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0251 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.6 | |

| Record name | 2,3-DICHLORO-1-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0251 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00505 [mmHg], Vapor pressure at 20 °C: negligible | |

| Record name | 2,3-Dichloronitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-DICHLORO-1-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0251 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Monoclinic needles from petroleum ether, acetic acid, Crystallizes as yellow monoclinic needles. | |

CAS No. |

3209-22-1, 27900-75-0 | |

| Record name | 2,3-DICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dichloronitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3209-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003209221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, dichloronitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027900750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DICHLORONITROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-dichloro-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dichloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLORONITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/985EWS35KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-DICHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DICHLORO-1-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0251 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

142 to 144 °F (NTP, 1992), 61.5 °C, 61 °C | |

| Record name | 2,3-DICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DICHLORO-1-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0251 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

2,3-Dichloronitrobenzene physical and chemical properties

An In-depth Technical Guide to 2,3-Dichloronitrobenzene

Introduction

This compound (CAS No: 3209-22-1) is an organic compound with the chemical formula C₆H₃Cl₂NO₂.[1] It presents as a light yellow to light brown crystalline powder or solid.[2][3] This compound is a key intermediate in the synthesis of dyes, antimicrobials, and various agricultural products.[4][5] Structurally, it is a benzene (B151609) ring substituted with two chlorine atoms at positions 2 and 3, and a nitro group at position 1.[1] Due to the electron-withdrawing nature of the nitro group and chlorine atoms, it is notable for its chemical reactivity.[1]

Physical Properties

The physical characteristics of this compound are summarized below. The compound is generally described as colourless-to-yellow or light yellow crystals.[3][6] It is insoluble or only slightly soluble in water but is soluble in organic solvents like ethanol, ether, and acetone.[1][7][8]

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₂NO₂ | [5][9] |

| Molecular Weight | 192.00 g/mol | [10][11] |

| Melting Point | 60-62 °C (140-144 °F) | [2][3][5][7] |

| Boiling Point | 257-258 °C (495-496 °F) at 760 mmHg | [3][6] |

| Density | 1.449 - 1.72 g/cm³ at 25 °C | [2][6][10] |

| Vapor Pressure | 0.00505 mmHg / 0.673 Pa at 25 °C | [2][3] |

| Vapor Density | 6.6 (Air = 1) | [3][6] |

| Flash Point | 123 °C (253-255 °F) | [2][5][6] |

| Water Solubility | < 0.1 mg/mL; 62.4 - 74.1 mg/L at 20-25 °C | [2][3][5][7] |

| LogP (Kow) | 3.05 - 3.2 | [3][5][6] |

| Appearance | Light yellow crystals or yellow crystalline solid | [2][3] |

Chemical Properties

Stability and Reactivity

This compound is stable under normal temperatures and pressures.[10] However, it can react vigorously with strong oxidizing materials and bases.[2][3][6] It is also incompatible with strong acids, amines, and non-noble metals.[4] Upon contact with hot surfaces or flames, it decomposes, producing toxic and corrosive fumes of nitrogen oxides and hydrogen chloride.[6] High concentrations of its dust particles may form explosive mixtures with air.[4]

Synthesis

The primary production method for this compound is through the nitration of 1,2-dichlorobenzene (B45396).[2][5] This process typically involves a mixture of phosphoric, sulfuric, and nitric acids at temperatures ranging from 30 to 180 °C.[1] It is often formed as a by-product in the synthesis of 3,4-dichloronitrobenzene (B32671), which is the main product of the reaction.[5]

Caption: Synthesis workflow for this compound.

Experimental Protocols and Methodologies

While detailed, step-by-step experimental protocols are proprietary to the institutions performing them, the methodologies for the synthesis and analysis of this compound are well-established.

Synthesis by Nitration of o-Dichlorobenzene

The synthesis is achieved by the electrophilic aromatic substitution reaction of 1,2-dichlorobenzene (o-dichlorobenzene).

-

Reactants : 1,2-dichlorobenzene is the substrate. The nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Reaction Conditions : The reactants are mixed and heated. The temperature is a critical parameter, typically controlled between 30 and 180 °C, to influence the isomeric ratio of the products.[1]

-

Work-up and Separation : After the reaction is complete, the mixture is typically poured into water to quench the reaction and separate the organic products. The resulting isomeric mixture, containing primarily 3,4-dichloronitrobenzene and the desired this compound, is then separated.[5] This is often accomplished through fractional crystallization or distillation, exploiting the differences in the isomers' physical properties.

Analytical Method: Gas Chromatography/Mass Spectrometry (GC/MS)

The detection and quantification of this compound in environmental samples, such as water, can be performed using Gas Chromatography/Mass Spectrometry (GC/MS), as indicated by EPA methods.[3]

-

Sample Preparation : An aqueous sample is extracted with an organic solvent (e.g., dichloromethane) to transfer the analyte from the water to the organic phase. The extract is then concentrated.

-

Gas Chromatography (GC) : The concentrated extract is injected into the GC. The sample is vaporized and travels through a long, thin capillary column. The separation of components is based on their boiling points and affinity for the column's stationary phase. This compound will elute at a characteristic retention time under specific column and temperature conditions.

-

Mass Spectrometry (MS) : As the compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized (e.g., by electron impact), causing it to fragment into characteristic charged ions. The mass spectrometer separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a chemical fingerprint for definitive identification. Quantification is achieved by comparing the signal intensity to that of a known standard.

Caption: Reactivity and decomposition pathways.

Safety and Hazards

This compound is associated with several health and safety hazards.

-

Human Health Effects : Short-term exposure may cause irritation to the eyes, skin, and respiratory tract.[4][10] Ingestion can also cause irritation of the digestive tract.[10] Symptoms of overexposure can include coughing, dizziness, nausea, and methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[4]

-

Environmental Hazards : The substance is considered toxic to aquatic life, with potentially long-lasting effects.[4][8] In the event of a spill, it may adsorb into sediments.[4] It is not readily biodegradable.[5]

-

Handling and Storage : When handling, appropriate personal protective equipment, including gloves and safety spectacles, should be worn.[6][10] It should be stored in a tightly closed container, separated from strong oxidants, bases, and foodstuffs.[6][10] Work should be conducted in a well-ventilated area.[10] In case of fire, it can give off irritating or toxic fumes.[6]

References

- 1. Buy this compound | 3209-22-1 [smolecule.com]

- 2. This compound | 3209-22-1 [chemicalbook.com]

- 3. This compound | C6H3Cl2NO2 | CID 18555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lanxess.com [lanxess.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. ICSC 0251 - 2,3-DICHLORO-1-NITROBENZENE [inchem.org]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound | 3209-22-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. This compound CAS#: 3209-22-1 [m.chemicalbook.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. accustandard.com [accustandard.com]

An In-depth Technical Guide to 1,2-Dichloro-3-nitrobenzene (CAS: 3209-22-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dichloro-3-nitrobenzene (CAS No. 3209-22-1), a key chemical intermediate. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, applications, analytical methods, and essential safety and toxicology information, tailored for professionals in research and development.

Physicochemical and Spectroscopic Data

1,2-Dichloro-3-nitrobenzene is a light yellow crystalline solid at room temperature.[1] Its key properties are summarized below.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Cl₂NO₂ | [1][2][3] |

| Molecular Weight | 192.00 g/mol | [3][4][5] |

| CAS Number | 3209-22-1 | [1][2][6] |

| Appearance | Light yellow crystals / crystalline solid | [1][7] |

| Melting Point | 61-62 °C | [1][2][3][4] |

| Boiling Point | 257-258 °C | [1][2][3] |

| Density | 1.721 g/cm³ (at 14 °C) | [1][8] |

| Flash Point | 123 °C (Combustible) | [1][3] |

| Vapor Pressure | 0.3 hPa (at 20 °C) | [3] |

| Water Solubility | 74.1 mg/L | [3] |

| log Kₒw | 3.2 (at 20 °C, experimental) | [3] |

Table 2: Spectroscopic Data Summary

| Technique | Data Summary | Source(s) |

| ¹H NMR | In CDCl₃, signals observed at δ (ppm): 7.70, 7.69, 7.37. | [9][10] |

| Mass Spec (MS) | Molecular Ion (M⁺): m/z 191. Other major fragments observed at m/z: 74, 75, 84, 85. | [5][9] |

| Infrared (IR) | Data available, typically shows characteristic peaks for C-Cl, C-NO₂, and aromatic C-H stretches. | [9] |

| ¹³C NMR | Data available. | [9] |

Synthesis and Experimental Protocols

1,2-Dichloro-3-nitrobenzene is typically formed as a minor isomer during the industrial nitration of 1,2-dichlorobenzene (B45396), where the major product is 1,2-dichloro-4-nitrobenzene.[3][11] However, processes have been developed to increase the yield of the 1,2-dichloro-3-nitrobenzene isomer.

A patented method describes a process that shifts the isomer ratio in favor of 1,2-dichloro-3-nitrobenzene by using a specific nitrating medium.[12]

Experimental Protocol: Synthesis via Phosphoric Acid-Enhanced Nitration

This protocol is a representative method adapted from patent literature for the preferential synthesis of 1,2-dichloro-3-nitrobenzene.[12]

-

Preparation of Nitrating Medium: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, prepare an anhydrous mixture of phosphoric acid (H₃PO₄) and sulfuric acid (H₂SO₄). The molar ratio of H₂SO₄ to H₃PO₄ should be between 0.05:1 and 3:1.

-

Reaction Setup: Heat the acid mixture to the desired reaction temperature, between 30°C and 180°C.

-

Addition of Reactants: Over a period of 1-2 hours, slowly add a pre-mixed solution of 1,2-dichlorobenzene and nitric acid (HNO₃) to the heated acid medium with vigorous stirring. The molar ratio of nitric acid to 1,2-dichlorobenzene should be maintained between 0.7:1 and 1.4:1.

-

Reaction Monitoring: Maintain the reaction temperature and continue stirring for an additional 1-2 hours after the addition is complete. Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS) to determine the ratio of isomers.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice and water to precipitate the crude product.

-

Purification: Filter the solid product and wash thoroughly with cold water to remove residual acids. The crude product, an isomeric mixture, can be purified by fractional crystallization or chromatography to isolate the 1,2-dichloro-3-nitrobenzene.

Applications in Research and Development

1,2-Dichloro-3-nitrobenzene is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[3] Its functional groups—two chlorine atoms and a nitro group—offer versatile handles for further chemical transformations.

-

Pharmaceutical Synthesis: The compound serves as a building block for various pharmaceutical agents.[13] The nitro group can be reduced to an amine, and the chlorine atoms can be substituted via nucleophilic aromatic substitution, enabling the construction of diverse molecular scaffolds.

-

Agrochemicals: It is an intermediate in the production of pesticides and other plant protection agents.[14]

-

Dye Manufacturing: Derivatives of this compound, such as ortho-chloro-meta-nitroaniline, are used as diazo components in the synthesis of monoazo dyestuffs.[11]

While the nitroaromatic moiety itself can confer biological activity, the primary role of 1,2-dichloro-3-nitrobenzene in drug development is as a starting material or intermediate rather than a final active pharmaceutical ingredient (API).[15]

Analytical Methods

The analysis of 1,2-dichloro-3-nitrobenzene in various matrices is typically performed using chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for the separation, identification, and quantification of dichloronitrobenzene isomers. Electron ionization (EI) mass spectrometry provides a characteristic fragmentation pattern for unambiguous identification.[5][16]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is also a suitable method, particularly for monitoring reaction progress and assessing product purity.[16][17] A reversed-phase C18 column with a mobile phase like acetonitrile/water is commonly employed.[17]

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of 1,2-dichloro-3-nitrobenzene in a sample matrix.

-

Sample Preparation: Dissolve a known quantity of the sample in a suitable organic solvent (e.g., acetone, hexane, or dichloromethane). If analyzing environmental samples, a pre-concentration step such as dispersive liquid-liquid microextraction (DLLME) may be required.[18]

-

Instrument Setup:

-

GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: Start with an initial oven temperature of ~80°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.

-

Injector: Split/splitless injector at ~250°C.

-

-

MS Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: Scan from m/z 40 to 300.

-

-

Injection and Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Processing: Identify 1,2-dichloro-3-nitrobenzene by its retention time and by comparing its mass spectrum to a reference spectrum or library.[5] Quantify using an internal or external standard calibration curve.

Safety and Toxicology

1,2-Dichloro-3-nitrobenzene is a hazardous substance and must be handled with appropriate safety precautions.[2][8]

Table 3: GHS Hazard and Precautionary Statements

| Type | Code | Statement | Source(s) |

| Hazard | H301 | Toxic if swallowed. | [2] |

| Hazard | H312 | Harmful in contact with skin. | [2] |

| Hazard | H317 | May cause an allergic skin reaction. | [2] |

| Hazard | H331 | Toxic if inhaled. | [2] |

| Hazard | H411 | Toxic to aquatic life with long lasting effects. | [2] |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [19] |

| Precaution | P273 | Avoid release to the environment. | [19] |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [19] |

| Precaution | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [20] |

| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

-

Handling: Use in a well-ventilated area or in a closed system.[8][21] Avoid contact with skin, eyes, and clothing.[8] Wash thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong bases and oxidants.[8][19]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, appropriate protective gloves, and protective clothing.[8] A NIOSH-approved respirator should be used when necessary.[1]

-

Toxicology: The toxicological properties have not been fully investigated, but it is known to be toxic via oral, dermal, and inhalation routes.[2][8] It showed genotoxic effects in an in-vitro chromosomal aberration test.[3] It is not readily biodegradable.[3]

References

- 1. 3209221 /mcn [igsvtu.lanuk.nrw.de]

- 2. draeger.com [draeger.com]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. AB115790 | CAS 3209-22-1 – abcr Gute Chemie [abcr.com]

- 5. Benzene, 1,2-dichloro-3-nitro- [webbook.nist.gov]

- 6. 1,2-DICHLORO-3-NITROBENZENE | CAS 3209-22-1 [matrix-fine-chemicals.com]

- 7. benzene, 1,2-dichloro-3-nitro- - ChemInfo Public [recherche.chemikalieninfo.de]

- 8. 1,2-Dichloro-3-nitrobenzene(3209-22-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. 2,3-Dichloronitrobenzene(3209-22-1) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]

- 12. US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 15. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography [energetic-materials.org.cn]

- 18. researchgate.net [researchgate.net]

- 19. echemi.com [echemi.com]

- 20. fishersci.com [fishersci.com]

- 21. cdn.chemservice.com [cdn.chemservice.com]

Spectroscopic Profile of 2,3-Dichloronitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-dichloronitrobenzene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of this compound in chloroform-d (B32938) (CDCl₃) exhibits a complex pattern in the aromatic region. The chemical shifts for the three aromatic protons are closely spaced and show second-order coupling effects, making a simple first-order analysis challenging.

| Chemical Shift (ppm) | Multiplicity |

| 7.70 | Complex multiplet |

| 7.69 | Complex multiplet |

| 7.37 | Complex multiplet |

Note: The assignments of these chemical shifts to specific protons on the benzene (B151609) ring require advanced analytical methods such as 2D NMR or spectral simulation programs like LAOCN.[1][2]

¹³C NMR Data

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. While a complete peak-by-peak assignment is not available, the key vibrational modes are identifiable.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100 - 3000 | Aromatic C-H Stretch |

| ~1600 - 1585 | Aromatic C=C Stretch |

| ~1550 - 1475 | Asymmetric NO₂ Stretch |

| ~1500 - 1400 | Aromatic C=C Stretch |

| ~1360 - 1290 | Symmetric NO₂ Stretch |

| ~850 - 550 | C-Cl Stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The molecular ion peak is prominent, and the isotopic pattern characteristic of two chlorine atoms is observable.

| m/z | Ion Identity | Relative Intensity |

| 191 | [M]⁺ (³⁵Cl₂) | High |

| 193 | [M+2]⁺ (³⁵Cl³⁷Cl) | High |

| 195 | [M+4]⁺ (³⁷Cl₂) | Moderate |

| 145 | [M-NO₂]⁺ | High |

| 109 | [C₆H₃Cl]⁺ | High |

| 133 | [M-NO₂-Cl+H]⁺ | Moderate |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: A 300 MHz (or higher) NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32, depending on the desired signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

¹³C NMR Acquisition:

-

Spectrometer: A 75 MHz (or higher) NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Data Acquisition:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Mass Range: m/z 40-400.

-

Scan Speed: Dependant on the instrument and sample introduction method.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3-Dichloronitrobenzene

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-dichloronitrobenzene. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. This document presents quantitative spectral data, detailed experimental protocols, and visualizations to aid in the interpretation of the NMR spectra.

Data Presentation

The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The data has been compiled from various spectral databases and is presented with assignments corresponding to the IUPAC numbering of the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits signals for the three aromatic protons.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity |

| H-6 | 7.70 | Doublet of doublets (dd) |

| H-4 | 7.69 | Doublet of doublets (dd) |

| H-5 | 7.37 | Triplet (t) |

Note: Specific coupling constants (J values) were not available in the referenced public databases.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound shows six distinct signals corresponding to the six carbon atoms of the benzene (B151609) ring.[1] The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C-3 | 148.6 |

| C-1 | 133.8 |

| C-5 | 131.3 |

| C-2 | 130.8 |

| C-4 | 128.0 |

| C-6 | 121.5 |

Experimental Protocols

The following protocols describe the general procedures for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation

-

Dissolution: Weigh approximately 5-25 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean and dry 5 mm NMR tube.

-

Degassing (Optional): For high-resolution experiments or samples sensitive to oxygen, the NMR tube can be degassed by several freeze-pump-thaw cycles before being sealed.

¹H NMR Spectroscopy

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-5 seconds between pulses ensures that all protons have fully relaxed, allowing for accurate integration.

-

Number of Scans: The number of scans depends on the sample concentration. For a reasonably concentrated sample, 8 to 16 scans are usually adequate.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons giving rise to the signal.

-

¹³C NMR Spectroscopy

-

Instrument Setup: The same sample and a properly tuned and shimmed spectrometer are used.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is generally used. Quaternary carbons have longer relaxation times and may require a longer delay for accurate quantification.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (from hundreds to thousands) is necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing: The data processing steps are similar to those for ¹H NMR: Fourier transform, phasing, baseline correction, and referencing (using the solvent signal or TMS).

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the logical relationships of the NMR data and a general experimental workflow.

Caption: Correlation of this compound structure with its NMR signals.

Caption: General experimental workflow for NMR spectroscopy.

References

Solubility of 2,3-Dichloronitrobenzene in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-dichloronitrobenzene in water and various organic solvents. The information is compiled to assist researchers and professionals in handling, processing, and developing applications for this compound.

Executive Summary

This compound, a key intermediate in the chemical industry, exhibits low solubility in aqueous solutions and significantly higher solubility in organic solvents. This document details its solubility characteristics, presenting available quantitative data and outlining the experimental methodologies for solubility determination. A generalized experimental workflow is also provided for clarity.

Solubility Data

The solubility of this compound is a critical parameter for its application in synthesis, purification, and formulation. The following sections summarize the available data.

Aqueous Solubility

This compound is generally reported as insoluble or having very low solubility in water. Various sources provide slightly different quantitative values, which are summarized in the table below. This variation may be attributed to different experimental conditions and methods.

| Solubility in Water | Temperature (°C) | Method | Source |

| < 0.1 mg/mL | 25 | Not Specified | NTP, 1992[1][2] |

| 62.4 mg/L | 20 | Not Specified | PubChem[3] |

| 66.8 mg/L | Not Specified | Not Specified | ChemicalBook[4][5] |

| 74.1 mg/L | Not Specified | Not Specified | OECD SIDS[6] |

Solubility in Organic Solvents

This compound is significantly more soluble in organic solvents. One source indicates it is "very soluble in organic solvents"[3]. A specific study measured its solubility in a range of organic solvents at various temperatures using the gravimetric method[4]. While the specific data points from this study are not publicly available in the retrieved search results, the solvents studied are listed below. The solubility was observed to increase with temperature in all tested solvents[4].

| Solvent | Temperature Range (K) |

| Ethyl Acetate | 278.15 to 303.15 |

| Tetrachloromethane | 278.15 to 303.15 |

| Cyclohexane | 278.15 to 303.15 |

| Hexane | 278.15 to 303.15 |

| Heptane | 278.15 to 303.15 |

| 1-Propanol | 278.15 to 303.15 |

| 2-Propanol | 278.15 to 303.15 |

| 1-Butanol | 278.15 to 303.15 |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. The following sections describe the methodologies relevant to the data presented.

Gravimetric Method for Organic Solvents

The gravimetric method is a widely used technique for determining the solubility of a solid in a liquid. It involves saturating a solvent with the solute and then determining the mass of the dissolved solute in a known mass of the solvent.

General Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known mass of the desired organic solvent in a sealed vessel.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated. This can be achieved using a shaker bath or a magnetic stirrer.

-

Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically done by centrifugation followed by careful decantation, or by filtration through a membrane filter compatible with the solvent.

-

Analysis: A known mass of the clear, saturated solution is transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated from the solution, often under reduced pressure or in a controlled-temperature oven, leaving behind the dissolved this compound.

-

Mass Determination: The container with the solid residue is weighed. The mass of the dissolved solute is determined by subtracting the initial mass of the empty container. The mass of the solvent is calculated from the difference between the mass of the saturated solution and the mass of the dissolved solute.

-

Calculation: The solubility is then expressed as mass of solute per mass of solvent (e.g., g/100 g solvent) or converted to other units such as mole fraction.

OECD Guideline 105: Water Solubility (Shake-Flask Method)

For determining the solubility of substances in water, the OECD Guideline 105 provides a standardized protocol. The shake-flask method is suitable for substances with a water solubility greater than 10 mg/L.

General Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Apparatus: A constant temperature bath or shaker, glass vessels with sufficient volume, and an analytical method for quantifying the concentration of this compound in water are required.

-

Procedure:

-

An excess amount of this compound is added to a known volume of water in a glass vessel.

-

The vessel is sealed and agitated in a constant temperature bath (e.g., at 20 °C) until equilibrium is reached. The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification.

-

The time to reach equilibrium is determined from the preliminary test, but is typically 24 to 48 hours.

-

-

Phase Separation: The saturated aqueous solution is separated from the undissolved solid by centrifugation, and the clear supernatant is collected for analysis.

-

Concentration Analysis: The concentration of this compound in the aqueous sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Data Reporting: The water solubility is reported in units of mass per volume (e.g., mg/L) at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a solid compound in a solvent using the gravimetric method.

Caption: Gravimetric method workflow for solubility determination.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2,3-Dichloronitrobenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate determination of these fundamental physical properties is crucial for process control, purity assessment, and safety management in a laboratory and industrial setting.

Physicochemical Data of this compound

This compound is a crystalline solid at standard conditions, appearing as colorless to light yellow crystals.[1] Its key physical properties are summarized in the table below.

| Property | Value | Unit | Source(s) |

| Melting Point | 60 - 62 | °C | [2][3][4][5][6] |

| 142 - 144 | °F | [2] | |

| Boiling Point | 257 - 258 | °C | [1][2][3][6] |

| 495 - 496 | °F | [2] | |

| Molecular Formula | C₆H₃Cl₂NO₂ | - | [1] |

| Molecular Weight | 192.00 | g/mol | [1][5] |

| Density | 1.7 | g/cm³ | [1] |

| Flash Point | 123 | °C | [1] |

| 255 | °F | [2][4] | |

| Water Solubility | Insoluble | - | [1][3] |

Experimental Protocols

The determination of melting and boiling points is a fundamental procedure for the characterization and purity assessment of chemical compounds. The following sections detail standard laboratory methodologies for these measurements.

Determination of Melting Point (Capillary Method)

The capillary method is the most common technique for determining the melting point of a solid crystalline compound.[3][7] It relies on heating a small sample packed into a capillary tube and observing the temperature range over which the solid transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with oil bath or a modern digital instrument)[3]

-

Thermometer (calibrated)

-

Glass capillary tubes (sealed at one end)

-

Sample of this compound (finely powdered)

Procedure:

-

Sample Preparation: A small amount of dry, finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[8][9]

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), making sure the sample is immersed in the oil.[5]

-

Heating: The side arm of the Thiele tube is heated gently with a small flame.[2][5] The unique shape of the tube promotes convection currents, ensuring uniform temperature distribution throughout the oil. The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[10]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal of the solid turns into a transparent liquid is recorded as the end of the melting range.[2][8] For a pure substance, this range is typically narrow (0.5-1.0°C).

Determination of Boiling Point (Microscale Method)

For determining the boiling point of small quantities of a substance, the Siwoloboff method provides an accurate and efficient approach.[1] This technique observes the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or a similar heating bath[11]

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Sample of this compound

Procedure:

-

Sample Preparation: The sample of this compound is first melted by gentle heating. Approximately 0.5 mL of the molten liquid is placed into the small test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is placed into the test tube with its open end pointing downwards.[1][11] This assembly is then attached to a thermometer and immersed in the heating bath of a Thiele tube.[11]

-

Heating: The apparatus is heated gradually. Initially, air trapped in the capillary tube will expand and evolve as bubbles.[1] As the temperature rises and the liquid begins to boil, a vigorous and continuous stream of bubbles will emerge from the capillary tube.[6][12]

-

Observation and Recording: Once a steady stream of bubbles is observed, the heating is stopped. The bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point of the sample.[1][11][13] It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[14]

Visualized Experimental Workflow

The following diagrams illustrate the logical workflow for the experimental determination of the melting and boiling points of this compound.

References

- 1. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. westlab.com [westlab.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. labcomercial.com [labcomercial.com]

- 6. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 7. thinksrs.com [thinksrs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. davjalandhar.com [davjalandhar.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Thiele tube - Wikipedia [en.wikipedia.org]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. quora.com [quora.com]

An In-depth Technical Guide to the Health and Safety Hazards of 2,3-Dichloronitrobenzene Exposure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloronitrobenzene (CAS No. 3209-22-1) is a chemical intermediate used in the synthesis of various products, including dyes and agricultural chemicals.[1] This guide provides a comprehensive overview of the known health and safety hazards associated with exposure to this compound, compiled from available toxicological data and safety assessments. It is intended to serve as a technical resource for professionals in research, development, and manufacturing who may handle this compound. This document details its physicochemical properties, toxicological profile, metabolic pathways, and genotoxic potential. It also outlines standardized experimental protocols for toxicity testing and provides visual representations of key biological pathways and experimental workflows.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to assessing its hazard potential and implementing appropriate safety measures.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₂NO₂ | [1][2] |

| Molecular Weight | 192.00 g/mol | [2] |

| Appearance | Light yellow crystals or yellow crystalline solid | [2] |

| Melting Point | 61 °C | [1] |

| Boiling Point | 257-258 °C | [1] |

| Flash Point | 123 °C | [1] |

| Water Solubility | 74.1 mg/L | [1] |

| log Kow (Octanol-Water Partition Coefficient) | 3.05 | [2] |

| Vapor Pressure | 0.3 hPa | [1] |

Toxicological Profile

Exposure to this compound can lead to a range of adverse health effects, from irritation to systemic toxicity. The primary routes of occupational exposure are inhalation and dermal contact.[2]

Acute Toxicity

Acute exposure to this compound can cause irritation to the skin, eyes, and respiratory tract.[3] Ingestion may lead to irritation of the digestive tract.[3]

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (male) | Oral | 381 mg/kg | [2][3] |

| LD50 | Rat (female) | Oral | 512 mg/kg | [2] |

| LD50 | Rat | Dermal | > 2500 mg/kg | [4] |

Chronic Toxicity and Sub-chronic Exposure

Prolonged or repeated exposure to this compound may cause damage to organs.[3] A study in rats involving oral gavage for 42 days (males) and from 14 days before mating through day 3 of lactation (females) established a No-Observed-Adverse-Effect Level (NOAEL).[1][2]

| Endpoint | Species | Route | Value | Study Details | Reference |

| NOAEL | Rat | Oral | 5 mg/kg/day | 42-day study in males and from 14 days before mating through day 3 of lactation in females. | [1][2] |

Genotoxicity

This compound has shown genotoxic effects in in vitro studies. Specifically, it induced chromosomal aberrations in Chinese hamster lung (CHL) cells, both with and without metabolic activation.[1]

Metabolism and Toxicokinetics

Understanding the metabolic fate of this compound is crucial for elucidating its mechanism of toxicity. Studies in rabbits have shown that the compound undergoes extensive biotransformation.[2]

Following oral administration in rabbits, approximately 84% of the dose was recovered in the urine as various metabolites, while about 5% was found in the feces as the parent compound and dichloroaniline.[2] The major urinary metabolites were glucuronides (47% of the dose) and sulfates (17% of the dose) of amino- and nitrodichlorophenols.[2]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of nitroaromatic compounds like this compound is often linked to their metabolic activation, leading to the formation of reactive intermediates that can cause cellular damage. A unifying mechanism involves electron transfer, the generation of reactive oxygen species (ROS), and subsequent oxidative stress.[5]

The nitro group of nitroaromatic compounds can be reduced by various flavoenzymes to form a nitro anion radical.[6] This radical can then be re-oxidized by molecular oxygen, creating a futile redox cycle that generates superoxide (B77818) radicals and other ROS.[6] These ROS can lead to lipid peroxidation, DNA damage, and protein modification, ultimately resulting in cellular dysfunction and toxicity. This process can upregulate stress-response signaling pathways, such as those involving p53.[6]

Experimental Protocols

The assessment of the toxicological properties of this compound relies on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.[7][8]

-

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step (mortality or survival) determines the dose for the next step. The method allows for classification of the substance into a toxicity class.[7]

-

Test Animals: Typically, rats are used.[7]

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

A group of animals (usually 3) is dosed with the starting dose.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

The number of mortalities in a step determines the subsequent step:

-

If mortality is high, the dose for the next step is lowered.

-

If no mortality occurs, the dose for the next step is increased.

-

-

The procedure is continued until the criteria for classification are met.

-

Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD Guideline 407)

This study provides information on the potential health hazards from repeated oral exposure over a 28-day period.[9][10]

-

Principle: The test substance is administered orally in graduated daily doses to several groups of animals for 28 days.[10]

-

Test Animals: Rats are the preferred species.[9]

-

Procedure:

-

At least three dose groups and a control group are used, with at least 10 animals (5 male, 5 female) per group.

-

The substance is administered daily by gavage or in the diet/drinking water.

-

Animals are observed daily for signs of toxicity. Body weight and food/water consumption are measured weekly.

-

At the end of the 28-day period, blood samples are collected for hematology and clinical chemistry analysis.

-

All animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of selected organs is performed.

-

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.[11]

-

Principle: A single dose of the test substance is applied to a small area of the skin of an animal.[11]

-

Test Animals: The albino rabbit is the preferred species.[11]

-

Procedure:

-

The fur is clipped from a small area on the back of the animal.

-

0.5 g of the solid substance (moistened if necessary) is applied to the skin and covered with a gauze patch.[11]

-

The patch is removed after a 4-hour exposure period.[11]

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[12]

-

The severity of the reactions is scored, and the substance is classified based on the scores.

-

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This in vitro test is used to detect gene mutations.[13][14]

-

Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a state where the bacteria can synthesize the required amino acid and grow on a minimal medium.[15]

-

Procedure:

-

The test substance is incubated with the bacterial strains, with and without a metabolic activation system (S9 mix).[16]

-

Two methods can be used: the plate incorporation method or the pre-incubation method.[16]

-

After incubation, the mixture is plated on a minimal agar (B569324) medium.

-

After 2-3 days of incubation, the number of revertant colonies is counted.[16]

-

A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[15]

-

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)

This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.[17][18]

-

Principle: Cultured mammalian cells are exposed to the test substance, and metaphase cells are analyzed for chromosomal damage.[19]

-

Cell Types: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures can be used.[19]

-

Procedure:

-

Cell cultures are exposed to at least three concentrations of the test substance, with and without metabolic activation.[17]

-

After an appropriate incubation period, a metaphase-arresting substance is added.

-

Cells are harvested, stained, and metaphase cells are analyzed microscopically for chromosomal aberrations.

-

A substance is considered clastogenic if it induces a dose-dependent and statistically significant increase in the number of cells with chromosomal aberrations.[17]

-

Safety Precautions and Handling

Given the hazardous nature of this compound, strict safety protocols must be followed during handling and use.

-